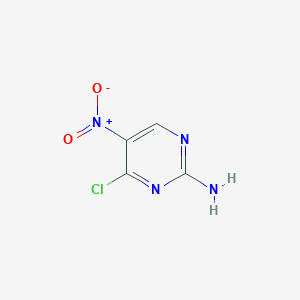

4-Chloro-5-nitropyrimidin-2-amine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-chloro-5-nitropyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN4O2/c5-3-2(9(10)11)1-7-4(6)8-3/h1H,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCIUAKDSNQXBGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)N)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90313070 | |

| Record name | 4-chloro-5-nitropyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90313070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160948-35-6 | |

| Record name | 4-chloro-5-nitropyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90313070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Reactivity

Synthetic Routes to 4-Chloro-5-nitropyrimidin-2-amine

The synthesis of this compound typically involves multi-step processes. While specific, detailed industrial synthesis routes are often proprietary, general laboratory-scale syntheses can be inferred from related pyrimidine (B1678525) chemistry. A common strategy involves the construction of the pyrimidine ring followed by functional group interconversions. For instance, a plausible route could start from a precursor like 2-aminopyrimidine, which is then subjected to nitration and chlorination steps. The regioselectivity of these reactions is a critical aspect, and controlling the reaction conditions is essential to obtain the desired isomer.

Key Chemical Reactions and Reactivity Profile

The reactivity of this compound is dominated by the interplay of its functional groups. The chlorine atom at the 4-position is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent nitro group and the pyrimidine ring nitrogens. wikipedia.org This makes it an excellent electrophilic partner for a wide range of nucleophiles.

Common reactions involving this compound include:

Nucleophilic Substitution: The chloro group can be readily displaced by various nucleophiles such as amines, alcohols, and thiols. This reaction is fundamental to its use as a building block for creating diverse libraries of substituted pyrimidines. For example, palladium-catalyzed amination reactions with various amines have been shown to proceed in high yields. ccspublishing.org.cn

Reduction of the Nitro Group: The nitro group can be reduced to an amino group, providing a handle for further functionalization, such as diazotization or acylation. This transformation is crucial for the synthesis of various biologically active compounds.

Reactions of the Amino Group: The amino group at the 2-position can undergo standard reactions such as acylation, alkylation, and formation of Schiff bases, further expanding the synthetic utility of this compound.

The presence of these multiple reactive sites allows for a sequential and controlled derivatization of the pyrimidine core, making it a versatile scaffold in synthetic chemistry.

Chemical Reactivity and Mechanistic Investigations of 4 Chloro 5 Nitropyrimidin 2 Amine

Reactivity of the Chlorine Atom in Nucleophilic Substitution

The chlorine atom at the C4 position of 4-chloro-5-nitropyrimidin-2-amine is highly activated towards nucleophilic aromatic substitution (SNAr). This enhanced reactivity is a direct consequence of the electron-deficient nature of the pyrimidine (B1678525) ring, which is further intensified by the adjacent nitro group at C5. This activation facilitates the displacement of the chloride ion by a wide range of nucleophiles under relatively mild conditions.

Studies on related compounds, such as 6-alkoxy-4-chloro-5-nitropyrimidines, have shown that the chlorine atom is readily displaced by primary amines. rsc.orgchemrxiv.org The reaction proceeds smoothly, often at room temperature, highlighting the lability of the C4-chloro substituent. rsc.orgchemrxiv.org In some instances, the high reactivity can lead to disubstitution, where other leaving groups on the ring may also be replaced, although the chlorine is typically the most facile to displace. rsc.orgchemrxiv.org The presence of the nitro group is crucial; for instance, the disubstitution of polyhalogenated pyrimidines usually requires forcing conditions, but the nitro group enables such reactions to occur under much milder conditions. rsc.orgchemrxiv.org

Comparative Studies of Leaving Group Abilities on the Pyrimidine Ring

The propensity of a substituent to depart during a nucleophilic substitution reaction is a critical factor in determining the outcome of the reaction. In the context of substituted pyrimidines, the nature of the leaving group and the electronic environment of the ring are paramount.

Comparative studies have demonstrated that a chlorine atom at the C4 or C6 position is a superior leaving group compared to an alkoxy group in SNAr reactions on the 5-nitropyrimidine (B80762) scaffold. chemrxiv.org For example, when 6-alkoxy-4-chloro-5-nitropyrimidines are treated with primary amines, the initial substitution invariably occurs at the C4 position, displacing the chloride. chemrxiv.org This observation underscores the higher lability of the chloro group in this specific electronic context.

Furthermore, the activating ability of a nitro group is significantly greater than that of a chloro group. This is evident when comparing the reactivity of 4,6-dichloro-5-nitropyrimidine (B16160) with 2,4,5,6-tetrachloropyrimidine; the former readily reacts with two equivalents of an amine nucleophile, whereas the latter is less reactive under similar conditions.

The general order of nucleophilic attack on chloropyrimidines is established as C4/C6 > C2 >> C5. The presence of electron-withdrawing groups like nitro or trifluoromethyl enhances the rate of substitution at these positions.

Kinetics and Thermodynamics of Substitution Processes

The reactions of 2-chloro-5-nitropyrimidine (B88076) with various nucleophiles in aqueous media have been kinetically evaluated. The data reveals that the reaction mechanism can be borderline between a concerted and a stepwise pathway. nih.govresearchgate.net In a stepwise mechanism, a Meisenheimer complex is formed as an intermediate. The stability of this intermediate and the transition states leading to it are influenced by factors such as hydrogen bonding between the electrophile and the nucleophile. researchgate.net

The Brønsted-type plot, which correlates the rate of reaction with the basicity of the nucleophile, can show a split, indicating different reaction pathways or transition state structures for different classes of nucleophiles. nih.gov For instance, the reactivity trend of α-nucleophiles does not always align with their pKa values, suggesting that factors other than basicity, such as the alpha effect, play a significant role. nih.gov

Below is a table summarizing the kinetic data for the reaction of 2-chloro-5-nitropyrimidine with a series of α-nucleophiles.

| α-Nucleophile | pKa | kN (M-1s-1) |

|---|---|---|

| Hydrazine | 8.10 | 3.16 ± 0.08 |

| N-methylhydroxylamine | 6.18 | 4.66 ± 0.12 |

| Hydroxylamine (B1172632) | 5.94 | 0.23 ± 0.001 |

| N,N-dimethylhydroxylamine | 5.20 | 2.06 ± 0.08 |

| N,O-dimethylhydroxylamine | 4.75 | 0.45 ± 0.01 |

| Methoxylamine | 4.60 | 0.09 ± 0.001 |

Data from the reaction of 2-chloro-5-nitropyrimidine with α-nucleophiles in aqueous media. nih.gov

This data illustrates that N-methylhydroxylamine is the most reactive nucleophile in this series, despite not being the strongest base, highlighting the complexity of the factors governing nucleophilicity in these reactions. nih.gov

Transformations Involving the Nitro Group

The nitro group at the C5 position is not merely an activating group for nucleophilic substitution; it is also a site of significant chemical reactivity, primarily through reduction.

Reductive Conversion to Amino Derivatives

The nitro group of this compound can be readily reduced to an amino group, yielding 4-chloro-2,5-diaminopyrimidine. This transformation is a key step in the synthesis of various biologically important molecules, including purine (B94841) analogues.

Common methods for this reduction include catalytic hydrogenation and the use of chemical reducing agents. For example, hydrogenation over catalysts like Raney nickel is an effective method for converting nitropyrimidines to their corresponding amino derivatives. anu.edu.au Another widely used method is reduction with tin(II) chloride (SnCl2) in an acidic medium. rsc.org This method has been successfully employed for the reduction of related compounds like 4,6-dichloro-5-nitropyrimidine. rsc.org The resulting diaminopyrimidine is a versatile intermediate for further chemical modifications.

Potential for Prodrug Activation through Bioreduction Pathways

The presence of an aromatic nitro group in a molecule opens up the possibility of its use in prodrug strategies, particularly for targeted cancer therapy. nih.govnih.govmit.edu Many solid tumors exhibit regions of hypoxia (low oxygen), a condition that is much less prevalent in healthy tissues. mit.edu The enzymatic machinery within hypoxic cancer cells, particularly nitroreductase enzymes, is capable of reducing aromatic nitro compounds. nih.govnih.gov

This bioreductive process can be harnessed to design prodrugs that are selectively activated in the tumor microenvironment. nih.govnih.gov The general principle involves designing a molecule that is inactive or has low toxicity in its nitro form. Upon reduction of the nitro group to a hydroxylamine or an amine, the molecule undergoes a conformational change or electronic rearrangement that releases a potent cytotoxic agent. nih.gov

While specific studies on this compound as a prodrug are not extensively documented, the fundamental chemistry of its nitro group makes it a candidate for such applications. The reduction of the nitro group could potentially unmask a reactive species or trigger the release of a tethered drug molecule specifically within hypoxic tumor cells, thereby enhancing therapeutic efficacy and reducing systemic toxicity. mit.edu

Reactivity of the Amine Functionality on the Pyrimidine Core

The 2-amino group of this compound, while generally less reactive than the C4-chloro atom in nucleophilic substitutions, can participate in a variety of chemical transformations. The nucleophilicity of this exocyclic amino group is somewhat attenuated by the electron-withdrawing pyrimidine ring.

Studies on 2-aminopyrimidines have shown that they can react with aldehydes and ketones. For instance, reaction with formaldehyde (B43269) can lead to the formation of N-methylol derivatives or methylene-bis(aminopyrimidines), depending on the reaction conditions. nih.govnist.gov Condensation with aromatic aldehydes can also occur, leading to the formation of Schiff bases or other substituted products. jst.go.jp

Acylation of the 2-amino group is another common reaction. However, in some cases, an undesired N,N-diacylation can occur, where the initially formed amide is deprotonated and reacts with a second molecule of the acylating agent. semanticscholar.org This highlights the need for careful control of reaction conditions to achieve selective mono-acylation. The reactivity of the amino group is also influenced by the substitution pattern on the pyrimidine ring; electron-withdrawing groups can decrease its nucleophilicity.

Ring System Modifications and Annulation Reactions to Form Fused Heterocycles

The strategic placement of reactive functional groups—the chloro, nitro, and amine moieties—on the pyrimidine ring of this compound makes it a valuable precursor for the synthesis of a variety of fused heterocyclic systems. Annulation reactions, which involve the formation of a new ring fused to the existing pyrimidine core, are a key strategy in medicinal chemistry for creating complex molecular architectures with diverse biological activities. These reactions often proceed via a sequence of substitution, reduction, and cyclization steps.

A prominent pathway for constructing fused systems involves the initial displacement of the C4-chloro group, followed by chemical modification of the C5-nitro group to facilitate cyclization. The reduction of the nitro group to an amino group is a critical transformation, creating a highly reactive 1,2-diamine system (a pyrimidine-4,5-diamine derivative) poised for intramolecular or intermolecular condensation to form a new ring.

Pteridine (B1203161) Synthesis:

One of the most important classes of fused heterocycles derived from 5-nitropyrimidines is the pteridines. The Polonovski–Boon synthesis provides a classic route to these structures. This method involves the reaction of a 4-chloro-5-nitropyrimidine (B138667) with an α-amino carbonyl compound. The initial step is a nucleophilic aromatic substitution (SNAr) of the chlorine atom by the amino group of the incoming fragment. The resulting intermediate, a 4-(carbonyl-alkylamino)-5-nitropyrimidine, then undergoes reductive cyclization. The nitro group is reduced to an amine, which subsequently condenses with the adjacent carbonyl group to form the second ring of the pteridine system. thieme-connect.de

For example, a related compound, N-(acetonyl)-2-chloro-6-methyl-5-nitropyrimidin-4-amine, is treated with ammonia, leading to the formation of 4-(acetonylamino)-6-methyl-5-nitropyrimidin-2-amine. Subsequent reduction and cyclization would yield a pteridine derivative. thieme-connect.de A more general approach involves the reaction of pyrimidine-4,5-diamines, which can be obtained from the reduction of 4-amino-5-nitropyrimidines, with α-dicarbonyl compounds like glyoxal (B1671930) to afford 6,7-unsubstituted pteridines. thieme-connect.de

Purine Synthesis:

The synthesis of purine derivatives, which are fundamental components of nucleic acids and possess a wide range of biological activities, can also be achieved starting from this compound. The general strategy involves the introduction of a one-carbon unit that bridges the N5-amino (post-reduction) and N1 or N3 positions of the pyrimidine ring. Palladium-catalyzed coupling reactions have been shown to be effective for creating key intermediates for purine synthesis. ccspublishing.org.cn While traditional methods sometimes suffer from low selectivity, palladium-catalyzed C-N coupling provides an efficient route to substituted pyrimidines that serve as precursors to 2,6,9-trisubstituted purine derivatives, which have shown potential as antitumor agents. ccspublishing.org.cn The synthesis of these purines often involves the reduction of the nitro group followed by cyclization with a suitable one-carbon synthon like formic acid or a derivative thereof.

Thiazolo[4,5-d]pyrimidine (B1250722) Synthesis:

Thiazolo[4,5-d]pyrimidines, which are isosteres of purines where a sulfur atom replaces a nitrogen atom, are another class of fused heterocycles accessible from chloronitropyrimidines. researchgate.net The synthesis typically begins with the substitution of the C4-chloro group with a sulfur nucleophile. For instance, reaction with sodium polysulfide in the presence of carbon disulfide can introduce a thiol group, which can then be used to construct the fused thiazole (B1198619) ring. researchgate.net Although the specific example starts with 6-chloro-5-nitropyrimidine, the principle is directly applicable to this compound, where the resulting pyrimidine-thiol could be further functionalized and cyclized to yield the desired thiazolo[4,5-d]pyrimidine core.

The following table summarizes representative annulation reactions for the formation of fused heterocycles from 4-chloro-5-nitropyrimidine derivatives.

Table 1: Annulation Reactions to Form Fused Heterocycles

| Starting Pyrimidine Derivative | Reagent(s) | Key Transformation Steps | Resulting Fused Heterocycle |

|---|---|---|---|

| This compound | 1. α-Amino ketone/ester2. Reducing agent (e.g., H₂, Pd/C) | 1. SNAr substitution of chloride2. Reductive cyclization of nitro group with carbonyl | Pteridine |

| This compound | 1. Reducing agent (e.g., SnCl₂, Fe/AcOH)2. Formic acid or derivative | 1. Reduction of nitro group to form pyrimidine-4,5-diamine2. Cyclization with one-carbon unit | Purine |

Computational and Theoretical Studies on 4 Chloro 5 Nitropyrimidin 2 Amine

Electronic Structure and Reactivity Predictions

Computational analyses, particularly using quantum mechanical calculations like Density Functional Theory (DFT), have been instrumental in understanding the electronic structure of pyrimidine (B1678525) derivatives. For instance, studies on related compounds have predicted significant dipole moments, indicating a notable separation of charge within the molecule, which influences its intermolecular interactions. vulcanchem.com

The reactivity of 4-Chloro-5-nitropyrimidin-2-amine is largely dictated by the electron-withdrawing nature of the nitro group and the chloro substituent on the pyrimidine ring. This electronic arrangement makes the pyrimidine ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. rsc.orgrsc.org Computational models can predict the activation energies for nucleophilic attack at different positions on the pyrimidine ring, thereby forecasting the most likely sites for reaction. For example, in related chloropyrimidines, the order of reactivity for nucleophilic attack is generally predicted to be C4/C6 > C2 >> C5. arkat-usa.org The presence of a 5-nitro group further activates the ring towards substitution compared to a chloro group alone. arkat-usa.org

Mechanistic Elucidation of Reactions involving this compound

Computational chemistry plays a crucial role in elucidating the detailed mechanisms of reactions involving this compound, particularly SNAr reactions. researchgate.netchemrxiv.orgchemrxiv.org These studies help to differentiate between possible reaction pathways, such as concerted or stepwise mechanisms. chemrxiv.orgnih.gov

Computational Analysis of SNAr Reaction Pathways

Theoretical studies on the SNAr reactions of similar 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines have been performed to understand unexpected reaction outcomes. rsc.orgrsc.orgchemrxiv.orgchemrxiv.org Calculations at the M06-2X/6-31G* level of theory, including solvation effects, have been used to map out the intrinsic reaction coordinate (IRC) profiles for these reactions. chemrxiv.org

These computational investigations have revealed the presence of pre-reactive molecular complexes, which form before the transition state and can facilitate the reaction. rsc.orgresearchgate.net Interestingly, when chlorine is the leaving group, no such molecular complexes were found, suggesting a concerted mechanism. rsc.orgchemrxiv.org In contrast, when an alkoxy group is the leaving group, the reaction is proposed to proceed through a stepwise mechanism involving a Meisenheimer complex. rsc.orgchemrxiv.org

The calculated free energy barriers for these reactions provide quantitative insights into the reaction kinetics. For example, in a study of a related system, the free energy barriers (ΔG‡) for different substitution steps were calculated, allowing for the estimation of reaction rate constants. chemrxiv.org

Table 1: Calculated Free Energy Barriers and Estimated Rate Constants for a Sequential SNAr Reaction. chemrxiv.org

| Transition State | ΔG‡ (kcal mol⁻¹) | k (L mol⁻¹ s⁻¹) |

| TS23 | 13.13 | 1.48×10³ |

| TS26 | 15.44 | 29.9 |

| TS35 | 17.41 | 1.08 |

| TS16 | 11.36 | 2.92×10⁴ |

| TS65 | 12.50 | 4.29×10³ |

Calculations performed at the M06-2X/6-31G level of theory. chemrxiv.org*

Identification and Characterization of Reaction Intermediates (e.g., Meisenheimer Complexes)

A key aspect of computational studies on SNAr reactions is the identification and characterization of intermediates, such as Meisenheimer complexes. researchgate.netchemrxiv.orgchemrxiv.orgresearchgate.net These σ-complexes, historically considered as intermediates, are now sometimes thought to be transition structures in certain cases. researchgate.net

Computational studies on the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines have successfully identified and optimized the geometries of Meisenheimer complexes. chemrxiv.org The presence and stability of these complexes can significantly influence the reaction mechanism and outcome. researchgate.netchemrxiv.orgresearchgate.net For instance, the formation of a stable Meisenheimer complex can favor a stepwise reaction pathway. rsc.orgrsc.orgchemrxiv.org The role of these intermediates continues to be an active area of research to fully understand the kinetics and mechanisms of SNAr reactions. rsc.orgchemrxiv.org

Molecular Modeling and Docking Studies for Biological Interactions

Molecular modeling and docking are powerful computational tools used to predict how molecules like this compound and its derivatives might interact with biological targets, such as enzymes and receptors. nih.govresearchgate.net These techniques are fundamental in structure-based drug design.

In studies of related 2,4-diamino-pyrimidine derivatives, molecular docking has been used to understand their binding modes within the active sites of enzymes like calcium-dependent protein kinase 1 (CDPK1) from Plasmodium falciparum. nih.gov These studies help in designing modifications to the pyrimidine scaffold to improve binding affinity and selectivity. nih.gov For example, the incorporation of phenylurea substituents at the 2-position of the pyrimidine ring was guided by molecular modeling to enhance anti-malarial activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Analyses

QSAR and SAR analyses are computational methods used to establish relationships between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net These models are valuable for predicting the activity of new compounds and for guiding lead optimization in drug discovery.

For a series of phenylurea substituted 2,4-diamino-pyrimidines, QSAR analyses indicated that lipophilicity is a key driver for improved anti-malarial activity. nih.gov However, the most active compounds also suffered from high lipophilicity, which can lead to poor aqueous solubility and permeability. nih.gov This highlights the need to balance lipophilicity with other physicochemical properties.

SAR studies on pyrimidine derivatives have provided valuable insights into the functional role of different substituents. For example, in a series of anti-inflammatory 2-aminopyrimidines, it was found that substituting hydroxyl groups at the C-4 and C-6 positions with chlorine atoms resulted in a significant increase in inhibitory activity against nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production. rsc.org Further modifications, such as changing the amino group at the C-2 position, also led to enhanced inhibitory effects. rsc.org

Spectroscopic and Structural Characterization of 4 Chloro 5 Nitropyrimidin 2 Amine and Its Derivatives

X-ray Crystallography for Solid-State Structure Determination

Crystallographic studies on derivatives consistently reveal a high degree of planarity in the central pyrimidine (B1678525) ring. For instance, the analysis of 5-Bromo-2-chloropyrimidin-4-amine shows that the pyrimidine ring is "essentially planar," with a root-mean-square (r.m.s.) deviation from the plane of only 0.087 Å. researchgate.netnih.gov The exocyclic atoms, including the bromine, chlorine, and the amino nitrogen, are also found to be coplanar with the ring. researchgate.netnih.gov Similarly, in the structure of 4-amino-2-chloro-5-nitro-6-(propylamino)pyrimidine, the molecule is described as "essentially coplanar," with the exception of the peripheral propylamine (B44156) substituent. griffith.edu.au This inherent planarity is a characteristic feature of the pyrimidine core, influenced by the sp² hybridization of the ring atoms. It is therefore highly probable that 4-Chloro-5-nitropyrimidin-2-amine also adopts a predominantly planar conformation in the solid state.

The arrangement of molecules in the crystal lattice is governed by intermolecular forces, with hydrogen bonding playing a critical role in substituted aminopyrimidines. In the crystal structure of 5-Bromo-2-chloropyrimidin-4-amine, molecules are linked into dimers by N-H···N hydrogen bonds. researchgate.netnih.gov These dimers are then further connected by additional N-H···N interactions, creating a two-dimensional supramolecular network. researchgate.netnih.gov The amino group acts as a hydrogen bond donor, while the ring nitrogen atoms serve as acceptors.

In a more complex derivative, 4-amino-2-chloro-5-nitro-6-(propylamino)pyrimidine, both intramolecular and intermolecular hydrogen bonds are observed. griffith.edu.au Intramolecular N-H···O hydrogen bonds form between the amino groups and the adjacent nitro group. griffith.edu.au These intramolecular interactions contribute to the planarity of the molecule. These molecules are further linked by intermolecular hydrogen bonds, resulting in polymeric chains. griffith.edu.au Given the presence of the amino and nitro groups, along with the ring nitrogens, this compound is expected to form robust hydrogen-bonded networks in the solid state, influencing its physical properties such as melting point and solubility.

Table 1: Hydrogen-Bond Geometry for 5-Bromo-2-chloropyrimidin-4-amine (Å, °) Data sourced from a study on a related bromo-derivative. researchgate.net

| D—H···A | D—H | H···A | D···A | D—H···A |

| N7—H71···N1ⁱ | 0.78(3) | 2.38(3) | 3.087(3) | 153(3) |

| N7—H72···N3ⁱⁱ | 0.82(3) | 2.24(3) | 2.973(3) | 149(3) |

Symmetry codes: (i) -x, -y+1, -z+1; (ii) x, -y+1/2, z+1/2

Advanced NMR Spectroscopic Techniques for Solution-State Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure of this compound and its derivatives in solution. Techniques such as ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom. rsc.org However, researchers have noted that the NMR spectra of different isomers can be very similar, which can make unambiguous assignment challenging without supporting data, such as that from X-ray crystallography. researchgate.net

In ¹H NMR spectra, the single proton on the pyrimidine ring (H-6) is expected to appear as a singlet. The chemical shift of this proton is influenced by the electron-withdrawing effects of the chloro and nitro substituents. For example, in related 4-alkoxy-6-chloro-5-nitropyrimidines, the H-2 proton appears as a singlet at δ 8.6-8.7 ppm. rsc.orgchemrxiv.org The protons of the amino group typically appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

In ¹³C NMR spectra, distinct signals are expected for each carbon atom in the pyrimidine ring. The carbon atoms directly attached to the electronegative chloro (C-4), nitro (C-5), and amino (C-2) groups will have their chemical shifts significantly affected. For instance, in a series of 4-chloro-5-nitro-6-(alkoxy)pyrimidines, the pyrimidine carbon signals appear in the range of δ 132-162 ppm. rsc.orgchemrxiv.org Discrepancies between solution-state NMR data and solid-state X-ray diffraction data can sometimes arise due to differences in molecular conformation and the presence or absence of hydrogen bonding in different phases.

Table 2: Representative NMR Chemical Shifts (δ, ppm) for Related Chloro-Nitropyrimidine Derivatives in CDCl₃ Data based on related compounds, not the title compound itself. rsc.orgchemrxiv.org

| Compound | Nucleus | C2/C4/C6 | C5 | Other Signals |

| 4-chloro-5-nitro-6-(prop-2-ynyloxy)pyrimidine | ¹³C NMR | 160.38, 157.48, 152.20 | 132.74 | δ 77.11, 76.05 (C≡CH), 56.72 (O-CH₂) |

| ¹H NMR | 8.69 (s, 1H, H-2) | - | δ 5.16 (d, 2H, O-CH₂), 2.6 (t, 1H, C≡CH) | |

| 4-(benzyloxy)-6-chloro-5-nitropyrimidine | ¹³C NMR | 161.26, 157.55, 151.84 | 134.17 | δ 129.09, 128.92, 128.37 (Ph), 71.01 (-CH₂-) |

| ¹H NMR | 8.64 (s, 1H, H-2) | - | δ 7.41-7.34 (m, 5H, Ph), 5.59 (s, 2H, -CH₂-) |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for the analysis of this compound, primarily used to confirm its molecular weight and to gain structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS), often using soft ionization techniques like electrospray ionization (ESI), is employed to determine the precise molecular mass. This allows for the unambiguous confirmation of the elemental formula of the compound. For this compound (C₄H₃ClN₄O₂), the expected molecular weight is approximately 174.55 g/mol .

The fragmentation pattern observed in the mass spectrum can provide evidence for the compound's structure. The molecule can break apart in predictable ways upon ionization. For instance, the loss of the chloro group, the nitro group, or parts of the pyrimidine ring can lead to characteristic fragment ions. In studies of related compounds, mass spectrometry has been used to rapidly identify reaction products in crude mixtures, confirming, for example, that a substitution reaction has occurred. chemrxiv.org

Biological and Biomedical Research on 4 Chloro 5 Nitropyrimidin 2 Amine Scaffolds

Role in Drug Discovery and Development of Pyrimidine-Based Therapeutics

The pyrimidine (B1678525) nucleus is a fundamental component of life, forming the basis of nucleobases in DNA and RNA. ijpbs.com Consequently, pyrimidine derivatives are of significant interest in drug discovery, with a wide spectrum of biological activities. ijpbs.combiomedpharmajournal.org 4-Chloro-5-nitropyrimidin-2-amine is a key starting material in the synthesis of various pyrimidine-based therapeutic agents due to its inherent reactivity. The electron-withdrawing nature of the nitro and chloro groups facilitates nucleophilic substitution reactions, allowing for the introduction of diverse functional groups at the C4 position. smolecule.comccspublishing.org.cn

The development of novel therapeutics often involves the creation of libraries of compounds for screening. The reactivity of this compound makes it an ideal building block for generating such libraries. For instance, palladium-catalyzed amination reactions with various amines have been successfully employed to synthesize a range of mono- and di-substituted 5-nitropyrimidines. ccspublishing.org.cn This methodology offers an efficient route to novel pyrimidine derivatives with potential therapeutic applications.

Furthermore, the pyrimidine scaffold derived from this compound is central to the development of inhibitors for various enzymes, including kinases which are critical targets in oncology. sci-hub.seekb.eg The ability to readily modify the pyrimidine core allows for the fine-tuning of structure-activity relationships (SAR), a crucial aspect of modern drug design. sci-hub.se

Application as Building Blocks for Purine (B94841) Analogues in Medicinal Chemistry

Purines are another class of essential biomolecules, and their analogues are widely used in medicinal chemistry. chemrxiv.orgchemrxiv.org this compound and its derivatives are pivotal intermediates in the synthesis of purine analogues. ccspublishing.org.cnchemrxiv.orgchemrxiv.orgrsc.org The general strategy involves the substitution of the chloro group, followed by the reduction of the nitro group to an amine, and subsequent cyclization to form the imidazole (B134444) ring of the purine structure. ekb.egnih.gov

This approach has been utilized to create a variety of polysubstituted purine libraries for drug discovery. chemrxiv.orgchemrxiv.org For example, a synthetic pathway starting with 4,6-dichloro-5-nitropyrimidine (B16160), a related precursor, allows for controlled substitutions to build complex purine structures. chemrxiv.orgchemrxiv.orgresearchgate.net The reactivity of the chloro and nitro groups on the pyrimidine ring dictates the synthetic route and the diversity of the resulting purine analogues. researchgate.net These synthetic purines have shown potential as antitumor agents and inhibitors of various enzymes. ccspublishing.org.cnekb.eg

Pharmacological Screening and Activity Profiles of Derivatives

The derivatives of this compound have been subjected to extensive pharmacological screening, revealing a broad range of biological activities. The introduction of different substituents onto the pyrimidine core allows for the modulation of their pharmacological profiles.

Derivatives of this compound have demonstrated notable antimicrobial properties. For instance, certain pyrimidine derivatives synthesized from related chloro-nitro pyrimidine precursors have been screened for their inhibitory activity against various microbial strains. biomedpharmajournal.orgresearchgate.net

In one study, a series of pyrimidine derivatives were tested against Gram-positive and Gram-negative bacteria. researchgate.net While some compounds showed sensitivity against S. aureus and S. saprophyticus, others were effective against E. coli and K. pneumoniae. researchgate.net However, in the same study, the tested compounds were found to be resisted by all isolates of C. albicans and C. glabrata. researchgate.net Another study highlighted that pyrimidine derivatives are known to exhibit a variety of biological activities, including antibacterial and antifungal properties. researchgate.net

The antimicrobial potential of these compounds underscores the importance of the pyrimidine scaffold in the development of new agents to combat infectious diseases.

The anticancer potential of derivatives of this compound is a significant area of research. ontosight.ai The pyrimidine scaffold is a common feature in many anticancer drugs, and modifications to this core can lead to potent and selective agents. ekb.eg

Several studies have reported the synthesis and in vitro anticancer evaluation of pyrimidine derivatives. For example, a series of 2-amino-4-chloro-pyrimidine derivatives were synthesized and tested against human colon colorectal (HCT116) and breast cancer (MCF7) cell lines. nih.gov One derivative, featuring a bromophenyl piperazine (B1678402) moiety, exhibited the highest anticancer activity with EC50 values of 89.24 ± 1.36 µM and 89.37 ± 1.17 µM against HCT116 and MCF7 cell lines, respectively. nih.gov

Derivatives of 2,4-dichloro-5-nitropyrimidine (B15318) have also been investigated as Pin1 inhibitors, a potential strategy for developing anticancer agents. sci-hub.se Several of these compounds displayed potent inhibitory activities against Pin1 with IC50 values lower than 3 µM. sci-hub.se Furthermore, imidazo- and pyrazolopyrimidine scaffolds derived from nitropyrimidines have shown promising antitumor activity against various cancer cell lines. ekb.eg For instance, one compound showed high activity against the MOLT-4 cell line with a GI50 of less than -8.00 M. ekb.eg Another derivative demonstrated potent antiproliferative effect with an IC50 value of 50.30 nM. ekb.eg

| Derivative Type | Cell Line | Activity (IC50/EC50) | Reference |

|---|---|---|---|

| 2-amino-4-(4-bromophenyl piperazine)-pyrimidine | HCT116 | 89.24 ± 1.36 µM | nih.gov |

| 2-amino-4-(4-bromophenyl piperazine)-pyrimidine | MCF7 | 89.37 ± 1.17 µM | nih.gov |

| 2,4-disubstituted pyrimidine (Compound 2h) | Pin1 Inhibition | 1.68 µM | sci-hub.se |

| Imidazopyrimidine derivative (Compound 8b) | MOLT-4 | < -8.00 M (GI50) | ekb.eg |

| Imidazopyrimidine derivative (Compound 27a) | Not Specified | 50.30 nM | ekb.eg |

The antiviral potential of 5-nitropyrimidine (B80762) derivatives has been an area of active investigation. smolecule.comontosight.ai The pyrimidine ring is a component of several antiviral drugs, and new derivatives are continuously being explored for their efficacy against various viruses. rsc.org

Research has shown that 5-nitropyrimidine derivatives can exhibit significant activity against viruses such as Herpes Simplex Virus-1 (HSV-1). nih.gov One study highlighted that these derivatives had stronger activity against HSV-1 with IC50 values ranging from 0.90 to 2.02 µM. nih.gov Another study on dispirotripiperazine derivatives containing a 5-nitropyrimidine moiety showed promising activity against Hepatitis B Virus (HBV). nih.gov These findings suggest that the 5-nitropyrimidine scaffold is a valuable template for the design of novel antiviral agents.

Malaria remains a significant global health issue, and the development of new antimalarial drugs is a priority. nih.gov Pyrimidine derivatives have historically played a role in antimalarial chemotherapy, with compounds like pyrimethamine (B1678524) being well-known examples. nih.gov

Derivatives of 2,4-diamino-5-nitropyrimidine have been synthesized and evaluated for their in vitro antimalarial activity against Plasmodium falciparum. nih.gov In one study, twenty-six new phenylurea substituted 2,4-diamino-pyrimidines were evaluated, displaying good antimalarial activity with IC50 values ranging from 0.09 to 7.2 μM against the 3D7 strain of P. falciparum. nih.gov The study also pointed to lipophilicity as a key driver for improved antimalarial activity. nih.gov These investigations highlight the potential of this compound derivatives as a source of new antimalarial leads.

G-protein Coupled Receptor (GPCR) Modulation (e.g., GPR119 Agonism)

The 4-chloro-5-nitropyrimidine-2-amine scaffold and its close analogues serve as crucial starting materials for the synthesis of modulators of G-protein Coupled Receptors (GPCRs), with a notable focus on GPR119 agonists. GPR119 has emerged as a significant therapeutic target for type 2 diabetes mellitus because its activation enhances glucose homeostasis, suppresses appetite, and reduces weight gain. nih.govacs.org

Researchers have synthesized and evaluated a series of GPR119 agonists based on a 5-nitropyrimidine scaffold. researchgate.net In one study, novel 5-nitropyrimidine derivatives incorporating endo-azabicyclic alcohols or amines were developed. researchgate.net Many of these compounds showed potent GPR119 agonistic activity, with EC50 values significantly stronger than the endogenous agonist oleoylethanolamide (OEA). researchgate.net Notably, derivatives synthesized from endo-azabicyclic alcohols were generally more potent than those with endo-azabicyclic amines, with several compounds identified as full agonists. researchgate.net

Further optimization studies have been conducted on related pyrimidine structures. For instance, a series of 4,8-disubstituted dihydropyrimido[5,4-b] researchgate.netvulcanchem.comoxazine derivatives were developed as potent GPR119 agonists. nih.gov The agonistic activity of these compounds was measured using a reporter assay with human GPR119 receptor stably expressed in CHO K1 cells. nih.gov The development of such compounds highlights the versatility of the pyrimidine core in generating potent and selective GPCR modulators. The 4-chloro-5-nitropyrimidine (B138667) moiety is often a key intermediate in the synthetic pathways leading to these complex molecules. nih.govnih.gov For example, the synthesis of a novel PET imaging ligand for GPR119, [18F]KSS3, commenced from 5-(1-(6-chloro-5-nitropyrimidin-4-yl)piperidin-4-yl)-3-isopropyl-1,2,4-oxadiazole, demonstrating the scaffold's utility in creating advanced diagnostic tools. nih.gov

| Compound Series | Target | Key Findings | Reference |

|---|---|---|---|

| 5-Nitropyrimidine derivatives with endo-azabicyclic substituents | GPR119 | Identified potent full agonists with stronger EC50 values than oleoylethanolamide (OEA). Derivatives from endo-azabicyclic alcohols were more potent. | researchgate.net |

| 4,8-disubstituted dihydropyrimido[5,4-b] researchgate.netvulcanchem.comoxazine derivatives | GPR119 | Optimized compounds showed potent agonistic activity in a reporter assay using CHO K1 cells expressing human GPR119. | nih.gov |

| Pyridone-containing derivatives | GPR119 | Discovery of a clinical candidate (BMS-903452) acting as a potent GPR119 agonist for potential type 2 diabetes treatment. | acs.org |

| PET Ligand Precursor (KSS3) | GPR119 | A 6-chloro-5-nitropyrimidine derivative was a key intermediate for a novel PET radiotracer to image GPR119 in vivo. | nih.gov |

Elucidation of Molecular Mechanisms of Action

Understanding the molecular mechanisms through which derivatives of this compound exert their biological effects is crucial for rational drug design. Research has focused on how these compounds interact with their protein targets, leading to modulation of biological pathways.

The pyrimidine scaffold is a well-established framework for designing enzyme inhibitors for various therapeutic areas, including oncology and infectious diseases. The this compound core provides a versatile platform for generating potent and selective inhibitors by enabling strategic substitutions that can target the active sites of specific enzymes.

Derivatives have been investigated as inhibitors of several kinase families. For example, the related 2,4-dichloro-5-nitropyrimidine is a starting material for synthesizing inhibitors of Janus kinases (JAKs), which are implicated in myeloproliferative diseases and inflammatory conditions. google.com Similarly, this precursor has been used to develop inhibitors of Bruton's Tyrosine Kinase (BTK), with some derivatives showing potent inhibition at nanomolar concentrations. nih.gov The development of dual inhibitors, such as those targeting Anaplastic Lymphoma Kinase (ALK) and Bromodomain-4 (BRD4) for neuroblastoma, also utilizes pyrimidine-based structures to achieve the desired activity and selectivity profile. nih.gov

Beyond kinases, pyrimidine derivatives have shown inhibitory activity against other enzymes. A related compound, 2-amino-4-chloro-6-hydroxy-5-nitropyrimidine (B87195), has been found to irreversibly inhibit thiaminase I, an enzyme critical for bacterial thiamine (B1217682) metabolism, suggesting potential for novel antibacterial agents. smolecule.com This same class of compounds has also been investigated as inhibitors of thymidine (B127349) phosphorylase, an enzyme involved in the nucleotide salvage pathway, which has implications for cancer therapy. smolecule.com Furthermore, pyrimidine-based compounds have been identified as time-dependent inhibitors of human Pin1, an enzyme implicated in cancer, with the chloro- and nitro-substituents playing a key role in their covalent binding mechanism. sci-hub.se

Confirming that a compound interacts with its intended target within a cellular context is a critical step. Cellular target engagement studies have been performed for various inhibitors derived from pyrimidine scaffolds, including those targeting RSK2 in acute myeloid leukemia (AML) cells and ALK/BRD4 in neuroblastoma cells. nih.gov These studies validate that the compounds reach and interact with their intracellular targets, a prerequisite for their therapeutic effect. nih.gov

| Inhibitor Class | Enzyme Target | Biological Implication | Reference |

|---|---|---|---|

| N,9-Diphenyl-9H-purin-2-amine derivatives | Bruton's Tyrosine Kinase (BTK) | Potential treatment for cancers expressing high levels of BTK. IC50 values as low as 0.4 nM. | nih.gov |

| Heteroaryl imidazolone (B8795221) derivatives | Janus Kinases (JAK1/JAK2) | Proposed for treating myeloproliferative diseases due to antiproliferative activity. | google.com |

| Dihydropteridinone derivatives | ALK and BRD4 | Potential dual-target strategy for high-risk neuroblastoma. | nih.gov |

| Pyrimidine derivatives | Human Pin1 | Potential anticancer agents through time-dependent, covalent inhibition. | sci-hub.se |

| 2-Amino-4-chloro-6-hydroxy-5-nitropyrimidine | Thiaminase I | Development of novel antibacterial agents targeting bacterial thiamine metabolism. | smolecule.com |

The functional groups on the this compound scaffold—the chloro, nitro, and amino groups—are key to its reactivity and its ability to interact with biological macromolecules like proteins and enzymes. The electron-withdrawing nature of the nitro and chloro groups makes the pyrimidine ring susceptible to nucleophilic aromatic substitution (SNAr) reactions, which is a cornerstone of its synthetic utility. chemrxiv.orgresearchgate.net

This reactivity is also believed to underlie the mechanism of action for some of its derivatives. Studies on pyrimidine-based Pin1 inhibitors suggest that these compounds may act as covalent inhibitors. sci-hub.se The electrophilic character of the pyrimidine ring, enhanced by the substituents, likely facilitates a covalent bond formation with a nucleophilic residue in the enzyme's active site, leading to irreversible or time-dependent inhibition. sci-hub.se Similarly, 2-amino-4-chloro-6-hydroxy-5-nitropyrimidine has been shown to covalently bind to the active site of thiaminase I, causing complete and irreversible inhibition. smolecule.com

Beyond covalent interactions, the scaffold allows for a variety of non-covalent interactions that are crucial for target binding and specificity. These include hydrogen bonds, which can be formed by the amino group and the nitrogen atoms within the pyrimidine ring, as well as dipole-dipole and stacking interactions. nih.gov In the context of GPR119 agonism, molecular modeling and structure-activity relationship studies of dihydropyrimido[5,4-b] researchgate.netvulcanchem.comoxazine derivatives indicate that specific substitutions on the pyrimidine core are essential for fitting into the receptor's binding pocket and inducing the conformational change required for receptor activation. nih.gov The combination of these potential interactions makes the pyrimidine scaffold a privileged structure in medicinal chemistry for targeting a diverse range of biological macromolecules. nih.govbldpharm.com

Preclinical Evaluation of Lead Compounds

Following the identification of potent compounds through initial screening, lead candidates derived from the this compound scaffold undergo preclinical evaluation to assess their efficacy and properties in more complex biological systems, such as cell-based assays and animal models.

In the area of GPR119 agonism for diabetes, lead compounds have been tested in vivo. For example, selected dihydropyrimido[5,4-b] researchgate.netvulcanchem.comoxazine derivatives were subjected to oral glucose tolerance tests (oGTT) in C57BL/6N mice. nih.gov These studies demonstrated that the compounds could produce a dose-dependent reduction in blood glucose levels, providing crucial in vivo proof-of-concept for their therapeutic potential. nih.gov

For oncology applications, preclinical evaluation often involves testing compounds against cancer cell lines. Novel BTK inhibitors derived from a 2,4-dichloro-5-nitropyrimidine precursor were evaluated for their ability to inhibit the proliferation of cancer cell lines that express high levels of BTK, such as Ramos and Raji lymphoma cells. nih.gov One of the lead compounds, 10j, was effective at suppressing the proliferation of these cell lines with micromolar potency, validating the enzymatic inhibition data in a cellular context. nih.gov Similarly, inhibitors of JAK kinases have been assessed in preclinical studies using cell lines and primary cells from patients with polycythemia vera to confirm their antiproliferative activity. google.com

These preclinical studies are vital for bridging the gap between in vitro activity and potential clinical utility, providing data on a compound's performance in a physiological environment and guiding the selection of candidates for further development.

| Compound Class | Preclinical Model | Key Findings | Reference |

|---|---|---|---|

| Dihydropyrimido[5,4-b] researchgate.netvulcanchem.comoxazine derivatives (GPR119 Agonists) | Oral Glucose Tolerance Test (oGTT) in C57BL/6N mice | Compounds 10 and 15 showed a dose-dependent blood glucose reduction effect. | nih.gov |

| N,9-Diphenyl-9H-purin-2-amine derivatives (BTK Inhibitors) | Ramos and Raji lymphoma cell lines | Compound 10j suppressed cell proliferation with IC50 values of 7.75 and 12.6 μM, respectively. | nih.gov |

| Heteroaryl imidazolone derivatives (JAK Inhibitors) | Cell lines and primary cells from polycythemia vera patients | Compounds showed antiproliferative activity on cells carrying the JAK2V617F mutation. | google.com |

| Dihydropteridinone derivatives (ALK/BRD4 Inhibitors) | Neuroblastoma cell lines | Demonstrated on-target engagement of both ALK and BRD4 in a cellular context. | nih.gov |

Future Research Directions and Translational Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The development of efficient and environmentally friendly methods for synthesizing 4-chloro-5-nitropyrimidin-2-amine and its derivatives is a critical area of ongoing research. Traditional synthetic routes can sometimes be inefficient or require harsh conditions. ccspublishing.org.cn Current efforts are focused on creating more sustainable processes, often referred to as "green chemistry," to minimize waste and energy consumption.

Researchers are exploring various strategies to improve the synthesis of pyrimidine (B1678525) derivatives. These include the use of palladium-catalyzed C-N coupling reactions, which have shown high yields and good tolerance for various functional groups. ccspublishing.org.cn Other approaches involve multi-component reactions and the use of alternative, less hazardous solvents and reagents to create a more sustainable synthetic pathway. nih.govresearchgate.net A proposed synthetic route designed to gain more control over the substitution pattern on the pyrimidine ring involves the aromatic substitution of a chlorine atom with an alkoxy group, followed by reaction with alkylamines. chemrxiv.orgresearchgate.net

Identification of Novel Biological Targets and Therapeutic Areas

Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, making them promising candidates for treating a variety of diseases. researchgate.netnih.gov While their potential as anticancer and antimicrobial agents is well-documented, ongoing research aims to identify new biological targets and expand their therapeutic applications. researchgate.netmdpi.comnih.gov

The pyrimidine scaffold is a key component in many existing drugs, and its versatility allows for the design of molecules that can interact with a wide range of biological targets. nih.govmdpi.com Researchers are actively investigating the potential of pyrimidine derivatives to treat inflammatory diseases, neurological disorders, and metabolic conditions. researchgate.netnih.gov For instance, some pyrimidine analogs have shown anti-inflammatory properties, while others are being explored as inhibitors of enzymes like thymidine (B127349) phosphorylase, which is implicated in cancer. researchgate.netsmolecule.com The identification of new protein-protein interactions and signaling pathways affected by these compounds will be crucial for uncovering their full therapeutic potential. smolecule.com

Advanced Computational Approaches in Drug Design

Computer-aided drug design (CADD) has become an indispensable tool in modern medicinal chemistry, significantly reducing the time and cost associated with discovering new drugs. sifisheriessciences.comnih.gov For pyrimidine derivatives like this compound, computational approaches are being used to predict their biological activity, optimize their structure, and identify potential new drug candidates. mdpi.comscispace.com

Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and pharmacophore mapping are employed to understand how these molecules interact with their biological targets at the molecular level. mdpi.comscispace.com These methods allow researchers to virtually screen large libraries of compounds and prioritize those with the highest potential for further experimental testing. mdpi.commdpi.com By correlating computational predictions with experimental results, scientists can refine their models and design more potent and selective inhibitors for specific targets. sifisheriessciences.commdpi.com

Exploration of Structure-Based Drug Design Strategies for Pyrimidin-2-amines

Structure-based drug design is a powerful strategy that utilizes the three-dimensional structure of a biological target, such as a protein, to design molecules that can bind to it with high affinity and selectivity. For pyrimidin-2-amine derivatives, this approach is crucial for developing highly targeted therapies.

By analyzing the co-crystal structures of pyrimidine-based inhibitors bound to their target proteins, researchers can gain valuable insights into the key interactions that govern binding. nih.gov This information is then used to guide the synthesis of new analogs with improved potency and selectivity. Structure-activity relationship (SAR) studies, which examine how changes in the chemical structure of a molecule affect its biological activity, are also essential in this process. nih.govnih.gov The goal is to develop compounds with optimized pharmacological profiles, including enhanced efficacy and reduced off-target effects. cardiff.ac.uk

Integration of Omics Technologies in Mechanistic Studies

The advent of "omics" technologies, such as genomics, proteomics, and metabolomics, has revolutionized our ability to study the complex biological systems. elifesciences.orgresearchgate.net Integrating these technologies into the study of this compound and its derivatives can provide a more holistic understanding of their mechanisms of action. elifesciences.orgnih.gov

By analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) in response to treatment with these compounds, researchers can identify the cellular pathways and networks that are affected. elifesciences.orgnih.gov This multi-omics approach can help to uncover novel drug targets, elucidate mechanisms of drug resistance, and identify biomarkers that can predict a patient's response to treatment. elifesciences.orgnih.gov Ultimately, the integration of omics data will be instrumental in translating basic research findings into clinically effective therapies. nih.govnih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.